4-Chlorobenzamide

Crystal Engineering Polymorphism Solid-State Chemistry

4-Chlorobenzamide (CAS 619-56-7) is a para-substituted benzamide with three distinct polymorphic forms, making it a premier co-crystallization agent for API solid-form engineering. It outperforms 4-methylbenzamide (single polymorph), providing expanded cocrystal screening diversity. As a validated scaffold, its chalcone hybrids demonstrate dual COX-2/c-Met inhibition (IC50 <10 µM), supporting anticancer lead development. Its defined metabolic conversion to 4-chlorobenzoic acid enables environmental fate modeling, while its weak PARP inhibition (IC50 300 µM) serves as an ideal negative control in high-throughput screening. These quantifiable differentiators in crystallography, bioactivity, and electronic properties demand precise isomer selection—generic substitution fails to replicate these outcomes.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 619-56-7
Cat. No. B146232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzamide
CAS619-56-7
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)Cl
InChIInChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyBLNVISNJTIRAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzamide (CAS 619-56-7) Technical Baseline for Scientific Procurement and Comparative Evaluation


4-Chlorobenzamide (CAS 619-56-7), also known as p-chlorobenzamide, is a para-substituted benzamide derivative with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol [1]. This compound exhibits key physical properties including a melting point in the range of 172-181°C [2] , slight solubility in water, and is typically supplied as a white fine crystalline powder . While the core benzamide scaffold is common to a wide class of analogs (including positional isomers like 2- and 3-chlorobenzamide and 4-substituted variants like 4-fluorobenzamide and 4-methylbenzamide), 4-chlorobenzamide possesses a distinct and quantifiable differentiation profile. This profile is defined by its unique crystallographic polymorphism, its specific electronic influence as a para-substituent in NMR studies, and its differentiated activity as a scaffold in biochemical assays and materials science [3] [4] [5]. For researchers and procurement specialists, a precise understanding of these specific, data-driven differentiators is essential for selecting the correct compound for applications ranging from synthetic intermediate [6] to co-crystallization agent [4].

Why 4-Chlorobenzamide (CAS 619-56-7) Cannot Be Generically Substituted: A Comparative Analysis of Scaffold Differentiation


The assumption that any chlorobenzamide isomer or 4-substituted benzamide can be interchangeably substituted for 4-chlorobenzamide (CAS 619-56-7) is not supported by empirical evidence. A direct substitution with 4-methylbenzamide, for instance, fails to recapitulate the same solid-state behavior, as 4-chlorobenzamide exhibits three distinct polymorphic forms compared to a single known form for 4-methylbenzamide, fundamentally impacting co-crystallization outcomes [1] [2]. Similarly, electronic properties differ markedly; the π-polarization effect (ρI) of the carbonyl carbon in N-chlorobenzamides is significantly diminished compared to unsubstituted benzamides, meaning the electronic environment at the reactive amide center is not equivalent [3]. Furthermore, the position of the chloro substituent is critical; 3- and 4-chlorobenzamides exhibit distinct metabolic fates in microbial systems, demonstrating that positional isomerism alone leads to divergent biological handling and potential applications [4]. For procurement and experimental design, these quantifiable differences in crystallography, electronics, and bioactivity necessitate the selection of the specific 4-chloro isomer. The following section provides a detailed, evidence-based guide to these critical differentiators.

4-Chlorobenzamide (CAS 619-56-7): Quantified Differentiation Against Key Comparators


Crystal Polymorphism of 4-Chlorobenzamide vs. 4-Methylbenzamide Enables Unique Co-Crystallization Outcomes

4-Chlorobenzamide is known to crystallize in three distinct polymorphic forms (α, β, and another monoclinic form), a trait not shared by its close analog 4-methylbenzamide, which exhibits only one polymorphic form [1] [2]. This crystallographic diversity is a functional differentiator. In a systematic study, 4-chlorobenzamide was shown to be a versatile co-crystallizing agent, successfully forming a wide variety of binary cocrystals with compounds bearing diverse functional groups. This stands in contrast to the behavior of maleic hydrazide, which, under identical screening conditions, failed to form any cocrystals [2]. The ability of 4-chlorobenzamide to engage in multiple synthon patterns (hydrogen bonding motifs) across its polymorphs is believed to be the key factor enabling this versatility [2].

Crystal Engineering Polymorphism Solid-State Chemistry

Electronic Differentiation of 4-Chlorobenzamide vs. Unsubstituted Benzamide via 13C NMR π-Polarization

The electronic environment of the reactive carbonyl center is not uniform across benzamide derivatives. A 13C NMR study in DMSO-d6 quantified that the π-polarization effect (ρI) on the carbonyl carbon is significantly diminished in N-chlorobenzamides compared to their parent benzamides [1]. This indicates that the chlorine substitution reduces the sensitivity of the carbonyl carbon to further electronic perturbation from ring substituents. This is a class-specific electronic signature for N-chlorobenzamides that would not be observed in unsubstituted or other 4-substituted benzamides.

NMR Spectroscopy Electronic Effects Physical Organic Chemistry

Comparative Antiproliferative Activity of 4-Chlorobenzamide vs. 4-Methylbenzamide Chalcone Hybrids

When used as a core scaffold to build chalcone hybrids, the 4-chlorobenzamide core yields compounds with potent dual inhibitory activity. A study evaluating both 4-methylbenzamide and 4-chlorobenzamide chalcone analogs found that all synthesized 4-chlorobenzamide derivatives (compounds 7a-7j, 8a-8j) inhibited the COX-2 enzyme with an IC50 < 10 µM [1]. Furthermore, several specific 4-chlorobenzamide-based compounds (7h, 7i, 7j, 8f, and 8j) demonstrated potent inhibition of the c-Met kinase, also with IC50 values < 10 µM [1]. This dual-target inhibition at a low micromolar concentration highlights the utility of the 4-chlorobenzamide scaffold for generating biologically active leads.

Medicinal Chemistry Kinase Inhibition Anticancer Research

Differentiated Metabolic Fate of 4-Chlorobenzamide vs. 3-Chlorobenzamide by Aspergillus spp.

The position of the chlorine substituent on the benzamide ring dictates its metabolic pathway in microbial systems. Studies with Aspergillus flavus show that while it can utilize both 3-chlorobenzamide and 4-chlorobenzamide as a sole nitrogen source, the metabolic end-products are distinct. 4-Chlorobenzamide is metabolized by A. flavus into 4-chlorobenzoic acid [1]. In contrast, under the same conditions, 3-chlorobenzamide is converted into 4-hydroxy-3-chlorobenzoic acid by both A. flavus and A. niger [1]. This demonstrates a clear functional divergence between positional isomers.

Microbial Metabolism Biodegradation Environmental Chemistry

Comparative Basal PARP Inhibition of 4-Chlorobenzamide vs. Potent Benzamide-Derived Inhibitors

While not a potent inhibitor itself, 4-chlorobenzamide serves as a useful baseline control or a weak inhibitor in Poly(ADP-ribose) polymerase (PARP) research. Its reported IC50 for PARP inhibition is 300 µM (3.00E+5 nM) [1]. This value provides a crucial benchmark. For context, advanced PARP inhibitors based on optimized benzamide scaffolds can achieve IC50 values in the low nanomolar range, such as 0.25 nM for PARP-1 . This 1,200,000-fold difference in potency quantitatively defines 4-chlorobenzamide's role as a weak, non-optimized reference standard, as opposed to a therapeutic lead.

Enzyme Inhibition DNA Repair Cancer Biology

Defined Application Scenarios for 4-Chlorobenzamide (CAS 619-56-7) Based on Quantitative Differentiation


Co-Crystal Engineering and Polymorph Screening Studies

As demonstrated by its three distinct polymorphic forms and proven ability to form a wide variety of binary cocrystals [1] [2], 4-chlorobenzamide is a premier candidate for use as a co-crystallizing agent. Its application in crystal engineering studies is validated by direct evidence showing successful cocrystal formation with multiple functional groups, a property not universally shared by other polymorphic compounds like maleic hydrazide [2]. This makes it an ideal component for rationally designing new solid forms of active pharmaceutical ingredients (APIs) to modify properties such as solubility or stability.

Medicinal Chemistry Scaffold for Dual Kinase and COX-2 Inhibition

The 4-chlorobenzamide moiety is a validated core for generating bioactive molecules, specifically as demonstrated by its incorporation into chalcone hybrids that exhibit dual inhibition of COX-2 and c-Met kinase with IC50 values < 10 µM [3]. This evidence supports the procurement of 4-chlorobenzamide for use as a key intermediate in medicinal chemistry programs focused on developing novel anticancer agents with multi-targeted mechanisms of action, particularly those aiming to interfere with tumor progression pathways.

Microbial Metabolism and Biodegradation Pathway Studies

The distinct and predictable metabolic fate of 4-chlorobenzamide, specifically its conversion to 4-chlorobenzoic acid by fungi like Aspergillus flavus, provides a defined model system [4]. In contrast to the hydroxylated metabolite of 3-chlorobenzamide, this pathway allows researchers to study the degradation of para-chlorinated aromatic amides. This application is critical for environmental fate studies, bioremediation research, and as a model for phase I metabolism of structurally related compounds.

Baseline Control for PARP Enzyme Inhibition Assays

The weak PARP inhibitory activity of 4-chlorobenzamide (IC50 = 300 µM) establishes its precise utility as a negative control or a low-potency benchmark in high-throughput screening assays [5]. When developing and validating new PARP inhibitors (which often achieve low nanomolar IC50s), 4-chlorobenzamide serves as a structurally related but functionally weak reference compound to calibrate assay windows and ensure the sensitivity of the detection method. Its selection over a more potent analog is critical for this specific control purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.